molecular formula C8H11F3O B3098256 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde CAS No. 133261-34-4

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Cat. No.: B3098256
CAS No.: 133261-34-4
M. Wt: 180.17 g/mol
InChI Key: ZYIWAPYAQGWZJE-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a carbaldehyde (-CHO) group at the 1-position. The trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing nature enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions and condensations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWAPYAQGWZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073722-40-3
Record name 4-(trifluoromethyl)cyclohexane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde typically involves the introduction of a trifluoromethyl group to a cyclohexane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclohexane with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride, to form 4-(Trifluoromethyl)cyclohexane. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid

    Reduction: 4-(Trifluoromethyl)cyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde-containing compounds.

    Medicine: As an intermediate in the synthesis of potential drug candidates and bioactive molecules.

    Industry: In the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1461715-02-5)
    • Structural Difference : The -CF₃ group is at the 3-position instead of the 4-position.
    • Impact : Altered steric hindrance and electronic effects influence reactivity. For example, the 3-CF₃ isomer may exhibit different regioselectivity in cycloaddition reactions compared to the 4-CF₃ analog .
    • Molecular Formula : C₈H₁₁F₃O; Molar Mass : 180.17 g/mol .

Substituent Variants

  • 4-Phenylcyclohexane-1-carbaldehyde (CAS: 1466-74-6)

    • Structural Difference : A phenyl (-C₆H₅) group replaces the -CF₃ group.
    • Impact : The phenyl group is electron-donating via resonance, reducing the electrophilicity of the aldehyde compared to the -CF₃ analog. This makes it less reactive in nucleophilic additions but more stable in acidic conditions .
    • Molecular Formula : C₁₃H₁₄O; Molar Mass : 186.25 g/mol .
  • 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde (CAS: 1782894-92-1) Structural Difference: A hydroxyl (-OH) group is added at the 4-position alongside -CF₃. Impact: The -OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol). However, steric crowding at the 4-position may slow reactions at the aldehyde . Molecular Formula: C₈H₁₁F₃O₂; Molar Mass: 196.17 g/mol; XLogP3: 1.2 .

Ring Unsaturation

  • 4-Methyl-3-cyclohexene-1-carbaldehyde (CAS: 7560-64-7)
    • Structural Difference : A cyclohexene ring (with a double bond at the 3-position) replaces the saturated cyclohexane.
    • Impact : The conjugated double bond enhances reactivity in Diels-Alder reactions and stabilizes intermediates via resonance. The methyl group at the 4-position provides moderate steric bulk .
    • Molecular Formula : C₈H₁₂O; Molar Mass : 124.18 g/mol .

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) XLogP3 Key Functional Groups
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde C₈H₁₁F₃O 180.17 ~2.0* -CHO, -CF₃
3-(Trifluoromethyl)cyclohexane-1-carbaldehyde C₈H₁₁F₃O 180.17 ~2.0* -CHO, -CF₃ (3-position)
4-Phenylcyclohexane-1-carbaldehyde C₁₃H₁₄O 186.25 ~3.5* -CHO, -C₆H₅
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde C₈H₁₁F₃O₂ 196.17 1.2 -CHO, -CF₃, -OH
4-Methyl-3-cyclohexene-1-carbaldehyde C₈H₁₂O 124.18 ~1.8* -CHO, -CH₃, conjugated C=C

*Estimated based on substituent contributions.

Biological Activity

4-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C8_8H11_{11}F3_3O and a molecular weight of 180.17 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula: C8_8H11_{11}F3_3O
  • Molecular Weight: 180.17 g/mol
  • CAS Number: 1073722-40-3

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Cyclohexanone with Trifluoromethyl Iodide : This is conducted in the presence of a base, followed by oxidation to form the aldehyde.
  • Oxidation and Reduction Reactions : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol using agents such as sodium borohydride.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter enzymatic activity, which is crucial for its potential therapeutic applications.

Biological Studies and Findings

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced metabolic stability and lipophilicity, which can influence their pharmacokinetic properties. The following are notable findings from various studies:

  • Enzyme Interaction : The compound has been investigated for its role in enzyme-catalyzed reactions involving aldehydes, showing potential as a substrate or inhibitor in biochemical pathways.
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have anticancer properties.
  • Antimicrobial Properties : Some studies have explored its potential antimicrobial effects, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

CompoundLipophilicityBiological Activity
This compoundModeratePotential enzyme inhibitor; anticancer properties
Cyclohexane-1-carbaldehydeLowLimited biological activity
4-(Methyl)cyclohexane-1-carbaldehydeModerateLower metabolic stability compared to trifluoromethyl derivative

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various aldehydes on cholinesterases, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated moderate inhibition, with IC50_{50} values comparable to known inhibitors in the literature.

Case Study 2: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several compounds against breast cancer cell lines (MCF-7). The presence of the trifluoromethyl group was correlated with increased cytotoxicity compared to non-fluorinated analogs, suggesting that modifications in lipophilicity can enhance biological activity.

Q & A

Q. What are the common synthetic routes for preparing 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound often involves functionalization of a cyclohexane scaffold. A microwave-assisted Claisen-Schmidt reaction has been demonstrated as an efficient method for analogous trifluoromethyl-substituted aldehydes. For example, 4-(trifluoromethyl)benzaldehyde was reacted with acetone under NaOH catalysis and microwave irradiation to yield α,β-unsaturated ketones with 77% efficiency . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Catalyst concentration : Controlled NaOH levels prevent side reactions like over-aldol condensation.
  • Temperature and irradiation time : Microwave conditions reduce reaction times and improve yields compared to conventional heating.
    Characterization via TLC (cyclohexane/EtOAc 9:1) and 1^1H NMR is critical for confirming regioselectivity and purity .

Q. How can the stereochemical conformation of this compound be determined experimentally?

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • HPLC : Reverse-phase methods (e.g., C18 columns) with trifluoroacetic acid (TFA) modifiers resolve aldehydes from degradation products. Retention times (~1.2–1.6 minutes) and LCMS (m/zm/z signals) confirm molecular ion integrity .
  • Stability studies : Accelerated degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH) identifies susceptibility to hydrolysis. Store under inert atmosphere at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the cyclohexane ring in this compound?

The trifluoromethyl group exhibits strong electron-withdrawing effects (-I) due to fluorine’s electronegativity, which:

  • Reduces basicity : Adjacent carbonyl groups (e.g., aldehyde) are stabilized, lowering pKa and enhancing electrophilicity .
  • Affects conformation : The bulky -CF3_3 group preferentially adopts equatorial positions to minimize 1,3-diaxial strain, as observed in cyclohexane derivatives . Computational modeling (DFT) can quantify torsional strain and predict substituent orientation .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between expected and observed NMR/MS data may arise from:

  • Dynamic effects : Ring-flipping in cyclohexane derivatives averages axial/equatorial signals. Use low-temperature NMR or crystallography to "freeze" conformers .
  • Isomeric impurities : LCMS with high-resolution mass analyzers (HRMS) distinguishes isobaric species. For example, m/zm/z 757 [M+H]+^+ in Example 324 (EP 4374877) was validated against theoretical isotopic patterns .
  • Residual solvents : Deuterated solvent peaks in NMR or HSQC experiments can mask signals. Always reference solvent suppression protocols .

Q. What strategies are effective for incorporating this aldehyde into pharmaceutical scaffolds while preserving reactivity?

  • Protection-deprotection : Convert the aldehyde to a stable acetal or oxime during multi-step syntheses. For instance, tert-butyl ester protection of carboxylic acid intermediates prevents unwanted side reactions .
  • Site-selective conjugation : Employ hydrazone or Wittig reactions to couple the aldehyde to heterocyclic amines or arylphosphonium salts, as seen in CCR5 antagonist syntheses (e.g., Vicriviroc) .
  • Crystallization screening : Use SHELXPRO to optimize crystal growth for X-ray analysis of final drug candidates, ensuring regiochemical fidelity .

Q. How does the trifluoromethyl group impact metabolic stability in preclinical studies?

  • ADME profiling : The -CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s resistance to C–F bond cleavage. In vitro assays with liver microsomes quantify half-life extensions .
  • Bioisosteric replacement : Compare with non-fluorinated analogs to isolate -CF3_3 effects on permeability (e.g., PAMPA assays) and plasma protein binding .

Methodological Notes

  • Crystallography : Prioritize SHELX for refinement; its robustness with high-resolution data minimizes overfitting .
  • Fluorine-specific techniques : 19^{19}F NMR and X-ray photoelectron spectroscopy (XPS) are indispensable for tracking -CF3_3 behavior in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Reactant of Route 2
4-(Trifluoromethyl)cyclohexane-1-carbaldehyde

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